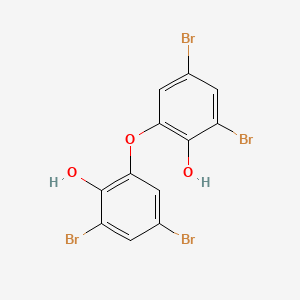

2,2'-Dihydroxy-3,3',5,5'-tetrabromodiphenyl ether

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,2’-Dihydroxy-3,3’,5,5’-tetrabromodiphenyl ether is a brominated diphenyl ether compound with the molecular formula C12H6Br4O3 and a molecular weight of 517.79 g/mol. This compound is known for its antimicrobial activity and is used as a reactant and building block in various chemical syntheses.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Dihydroxy-3,3’,5,5’-tetrabromodiphenyl ether typically involves the bromination of diphenyl ether derivatives. One common method includes the reaction of 2,2’-dihydroxybiphenyl with bromine in the presence of a catalyst . The reaction is carried out in a solvent such as glacial acetic acid, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of 2,2’-Dihydroxy-3,3’,5,5’-tetrabromodiphenyl ether follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Oxidative Metabolism and Hydroxylation

Hydroxylated PBDEs (OH-PBDEs) are known metabolites formed via cytochrome P450-mediated oxidation. For example:

-

BDE-47 (2,2',4,4'-tetrabromodiphenyl ether) undergoes oxidative metabolism to form 3-OH-BDE-47 and 6-OH-BDE-47 , with CYP2A2 and CYP3A1 as key enzymes .

-

BDE-99 (2,2',4,4',5-pentabromodiphenyl ether) metabolizes to 4-OH-BDE-90 and 6'-OH-BDE-99 , mediated by CYP1A1 and CYP3A1 .

These reactions involve para-hydroxylation via a NIH-shift mechanism, where bromine substituents influence regioselectivity. DH-TBDPE’s dihydroxy groups may similarly undergo further oxidation or participate in redox cycling, though specific data are unavailable.

Nucleophilic Displacement Reactions

Brominated diphenyl ethers react with organometallic reagents (e.g., Grignard reagents, RLi) via nucleophilic displacement of bromine or ether oxygen. Key findings from related systems:

For DH-TBDPE, bromine atoms at 3,3',5,5' positions may hinder nucleophilic attack due to steric effects, while hydroxyl groups at 2,2' could participate in hydrogen bonding or act as leaving groups under acidic/basic conditions.

Radical-Mediated Reactions

Radical pathways are implicated in the degradation of brominated ethers:

-

Reaction of silyl peroxides with n-BuLi generates radicals, leading to coupling products (e.g., pentylbenzene) .

-

Photolytic debromination of PBDEs produces lower-brominated congeners via homolytic C–Br bond cleavage .

DH-TBDPE’s bromine substituents may undergo analogous radical-mediated debromination or cross-coupling, though its dihydroxy groups could stabilize intermediates through resonance or chelation.

Hydrolysis and Stability

Hydrolytic stability of PBDEs depends on bromination patterns:

-

PBDE-47 resists hydrolysis at neutral pH but degrades under alkaline conditions .

-

Hydroxylated PBDEs (e.g., 6-OH-BDE-47 ) exhibit increased solubility and reactivity compared to parent compounds .

DH-TBDPE’s hydroxyl groups may enhance hydrolysis susceptibility, particularly under acidic or enzymatic conditions, forming quinone-like structures via dehydration.

Environmental and Biological Interactions

-

Antibacterial Activity : Tetrabrominated diphenyl ethers (e.g., 4,6-dibromo-2-(2',4'-dibromophenoxy)phenol) inhibit bacterial growth through membrane disruption .

-

Thyroid Disruption : Hydroxylated PBDEs mimic thyroxine (T4) structure, interfering with thyroid hormone transport and metabolism .

While DH-TBDPE’s bioactivity remains unstudied, its structural similarity to bioactive OH-PBDEs suggests potential endocrine-disrupting effects.

Synthetic Challenges

Efforts to synthesize trihaloethers via displacement of peroxides with trifluoromethyl anions (e.g., CF3SiMe3) failed due to competing Kornblum fragmentation . For DH-TBDPE, analogous attempts might face challenges from steric hindrance or preferential hydroxyl group reactivity.

Wissenschaftliche Forschungsanwendungen

2,2’-Dihydroxy-3,3’,5,5’-tetrabromodiphenyl ether has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its antimicrobial properties and potential use in developing antibacterial agents.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the production of flame retardants and other specialty chemicals.

Wirkmechanismus

The antimicrobial activity of 2,2’-Dihydroxy-3,3’,5,5’-tetrabromodiphenyl ether is attributed to its ability to disrupt microbial cell membranes and interfere with essential enzymatic processes. The bromine atoms in the compound enhance its reactivity, allowing it to interact with and inhibit key molecular targets within microbial cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- **2,2’,4,4’-Tetr

Biologische Aktivität

2,2'-Dihydroxy-3,3',5,5'-tetrabromodiphenyl ether (CAS Number 36452-33-2) is a member of the polybrominated diphenyl ethers (PBDEs) family, which are widely recognized for their applications in flame retardants. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and cytotoxic effects. This article presents a comprehensive overview of its biological activity based on recent studies and findings.

- Molecular Formula : C12H6Br4O3

- Molecular Weight : 485.79 g/mol

- Appearance : White to pale yellow solid

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to be effective against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound against selected bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 4.0 |

| Escherichia coli | 8.0 |

| Bacillus subtilis | 6.0 |

| Klebsiella pneumoniae | 10.0 |

The compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) strains highlights its potential as a therapeutic agent in treating resistant infections .

Cytotoxicity

Cytotoxic studies have demonstrated that this compound can induce cell death in various cancer cell lines. The IC50 values for different cell lines are detailed in Table 2.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical carcinoma) | 15 |

| HCT116 (colorectal carcinoma) | 20 |

| A549 (lung adenocarcinoma) | 25 |

| K562 (leukemia) | 30 |

The cytotoxic effects are attributed to the compound's ability to disrupt cellular functions and induce apoptosis in cancer cells .

The biological activity of this compound is believed to involve the generation of reactive oxygen species (ROS), leading to oxidative stress within cells. This mechanism has been shown to affect signaling pathways associated with inflammation and cancer progression .

Case Studies

- Study on Antimicrobial Efficacy : A study conducted by Sharma et al. (2023) investigated the antimicrobial properties of various brominated diphenyl ethers, including this compound. The results indicated that this compound exhibited superior activity against both standard and clinical strains of bacteria compared to conventional antibiotics .

- Cytotoxicity Assessment : In a recent study published in the International Journal of Molecular Sciences, the cytotoxic effects of this compound were evaluated against multiple cancer cell lines. The findings revealed that it effectively inhibited cell proliferation and induced apoptosis through ROS-mediated pathways .

Eigenschaften

Molekularformel |

C12H6Br4O3 |

|---|---|

Molekulargewicht |

517.79 g/mol |

IUPAC-Name |

2,4-dibromo-6-(3,5-dibromo-2-hydroxyphenoxy)phenol |

InChI |

InChI=1S/C12H6Br4O3/c13-5-1-7(15)11(17)9(3-5)19-10-4-6(14)2-8(16)12(10)18/h1-4,17-18H |

InChI-Schlüssel |

KIHDTBLTKPAXNV-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C=C(C(=C1OC2=C(C(=CC(=C2)Br)Br)O)O)Br)Br |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.